![molecular formula C26H35N3O4Si B1397131 tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate CAS No. 1033608-31-9](/img/structure/B1397131.png)
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Overview
Description
Tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is a useful research compound. Its molecular formula is C26H35N3O4Si and its molecular weight is 481.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
This compound is used in the synthesis of new polyheterocyclic compounds. The research by Velikorodov et al. (2019) demonstrates the formation of methyl N-{4-[(4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-1-yl)carbonyl]phenyl}carbamate through a reaction involving tert-butyl carbamate derivatives (Velikorodov et al., 2019).
General Synthesis of Indoles
Kondo et al. (1997) discuss the synthesis of indoles with oxygen-bearing substituents using tert-butyl carbamates. This process involves cyclization with potassium tert-butoxide in tert-butyl alcohol, highlighting the compound's utility in synthesizing indole derivatives with varied functional groups (Kondo et al., 1997).
Structural Analyses and Characterization
Weber et al. (1995) provide an example of a tert-butyl carbamate derivative, used in structural analysis and characterization of complex organic compounds. Their study focuses on determining the absolute configurations of atoms in the lactam ring of a related compound (Weber et al., 1995).
Preparation and Reactions in Organic Synthesis
Padwa et al. (2003) describe the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan involving tert-butyl carbamate. This study underscores the compound's role in facilitating significant organic synthesis reactions (Padwa et al., 2003).
Intramolecular Reactions and New Syntheses
Murata et al. (1978) explored the intramolecular reactions of enaminonitriles to synthesize various heterocycles, highlighting the utility of tert-butyl carbamate in creating new β-aminopyrroles and related compounds (Murata et al., 1978).
Advanced Catalysis
Dong et al. (2017) researched advanced catalyst systems involving tert-butyl carbamate derivatives for alkoxycarbonylation of alkenes. This research is pivotal in industrial processes and catalysis (Dong et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJXAASIIJVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729386 | |
Record name | tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate | |
CAS RN |
1033608-31-9 | |
Record name | tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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